molecular formula C5H11NO2 B15216864 (R)-3-(1-Aminoethyl)oxetan-3-ol

(R)-3-(1-Aminoethyl)oxetan-3-ol

Cat. No.: B15216864
M. Wt: 117.15 g/mol
InChI Key: YNNVWKYTJJOGEQ-SCSAIBSYSA-N
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Description

(R)-3-(1-Aminoethyl)oxetan-3-ol is a chiral oxetane derivative characterized by a four-membered oxetane ring substituted with an aminoethyl group and a hydroxyl group at the 3-position. Its molecular formula is C₅H₁₁NO₂ (CAS: 314744-87-1), with a molecular weight of 133.15 g/mol . The oxetane ring confers conformational rigidity, making it a valuable bioisostere for carboxylic acids or other polar functional groups in drug design . This compound is utilized in pharmaceutical synthesis, such as in the preparation of CRHR2 antagonists and enzyme-mediated transamination routes for chiral intermediates .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

3-[(1R)-1-aminoethyl]oxetan-3-ol

InChI

InChI=1S/C5H11NO2/c1-4(6)5(7)2-8-3-5/h4,7H,2-3,6H2,1H3/t4-/m1/s1

InChI Key

YNNVWKYTJJOGEQ-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1(COC1)O)N

Canonical SMILES

CC(C1(COC1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminoethyl)oxetan-3-ol typically involves the following steps:

    Starting Materials: The synthesis may start from commercially available oxetane derivatives or be constructed de novo.

    Chiral Resolution: The chiral center can be introduced using chiral catalysts or starting materials.

    Amination: Introduction of the amino group can be achieved through reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:

    Catalysis: Using efficient catalysts to improve reaction rates and selectivity.

    Purification: Employing techniques like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminoethyl)oxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form imines or nitriles.

    Reduction: The oxetane ring can be reduced to form linear alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Acyl chlorides, anhydrides.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Linear alcohols.

    Substitution Products: Amides, esters.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in organic synthesis for constructing more complex molecules.

    Ligand Design: Employed in the design of chiral ligands for asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features.

    Bioconjugation: Utilized in bioconjugation techniques for labeling or modifying biomolecules.

Medicine

    Drug Development: Investigated as a potential scaffold for developing new pharmaceuticals.

    Diagnostic Agents: Explored for use in diagnostic imaging or assays.

Industry

    Polymer Chemistry: Used in the synthesis of novel polymers with unique properties.

    Material Science: Employed in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-3-(1-Aminoethyl)oxetan-3-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The strained oxetane ring can also undergo ring-opening reactions, leading to various downstream effects.

Comparison with Similar Compounds

Oxetane vs. Thietane and Oxane Derivatives

Oxetane-based compounds are often compared to thietane (three-membered sulfur-containing ring) and oxane (six-membered oxygen-containing ring) derivatives. Key differences include:

Property (R)-3-(1-Aminoethyl)oxetan-3-ol Thietan-3-ol Derivatives (3-Aminooxan-3-yl)methanol (Oxane Derivative)
Ring Size 4-membered 3-membered 6-membered
Polarity High (due to -OH and -NH₂) Moderate (S atom) Moderate
Conformational Rigidity High Moderate Low
Bioisosteric Utility Carboxylic acid replacement Limited data Less effective
Synthetic Yield ~65% in CRHR2 antagonist prep Not reported Not reported

The oxetane’s rigidity enhances binding affinity in target proteins compared to more flexible oxane derivatives.

Halogenated Derivatives: Fluorine and Chlorine Substituents

Halogenation alters physicochemical and pharmacokinetic properties. For example:

  • 3-(Fluoromethyl)oxetan-3-amine hydrochloride (CAS: N/A) incorporates fluorine, which increases metabolic stability and lipophilicity.
  • 5-Chloro-2-methylnicotinamide derivatives (Example 143 in ) demonstrate enhanced electrophilic reactivity for cross-coupling reactions.

Compared to the parent this compound, halogenated analogs typically exhibit:

  • Higher logP values (improved membrane permeability).
  • Greater resistance to oxidative metabolism.

Functional Bioisosteres: Carboxylic Acid Replacements

This compound is part of a broader class of carboxylic acid bioisosteres. Key comparisons include:

Bioisostere pKa logP COX Inhibition (vs. Ibuprofen)
Oxetan-3-ol ~8.5–9.0 -1.2 75% activity
Thietan-3-ol ~7.5–8.0 -0.8 60% activity
Carboxylic Acid ~4.5–5.0 -0.3 100% activity

The oxetane derivative retains 75% of ibuprofen’s COX inhibition efficacy, outperforming thietane analogs. Its higher pKa (~9.0) reduces ionization at physiological pH, improving cell permeability relative to carboxylic acids .

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